![molecular formula C8H12ClF2N3O2 B2967893 6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride CAS No. 2445784-15-4](/img/structure/B2967893.png)
6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“11,11-difluoro-1,3,8-triazaspiro[4.6]undecane-2,4-dione hydrochloride” is a chemical compound with the CAS Number: 2445784-15-4 . It has a molecular weight of 255.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11F2N3O2.ClH/c9-8(10)2-4-11-3-1-7(8)5(14)12-6(15)13-7;/h11H,1-4H2,(H2,12,13,14,15);1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Syntheses and Crystal Structures
Spiro compounds, including those similar to the queried chemical, have been synthesized and characterized for their crystal structures. For instance, 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been analyzed through X-ray single-crystal diffraction, revealing intricate molecular interactions and crystal lattice configurations (Zeng, Li, & Guo, 2013).
Antimicrobial and Detoxification Applications
N-Halamine-coated cotton, utilizing a triazaspiro[decane-dione] derivative, has been developed for antimicrobial efficacy against bacteria like Staphylococcus aureus and Escherichia coli O157:H7. These compounds' chlorine loadings and surface hydrophobicities significantly influence their antimicrobial activities. Additionally, they have been employed to detoxify harmful agents, showcasing their potential in safety and medical textiles (Ren et al., 2009).
Chemical Synthesis and Reactivity
Spiro[undecane-dione] derivatives have been synthesized through various reactions, demonstrating their versatile reactivity and potential in organic synthesis. For example, the Castagnoli-Cushman reaction with imines has been enhanced by the reactivity of specific spiro compounds, indicating their utility in creating complex organic molecules (Rashevskii et al., 2020).
Novel Functionalized Compounds Synthesis
The synthesis of functionalized spiro compounds, including those with trifluoromethyl groups, has been explored, showing the capability of spiro structures to serve as scaffolds for the development of novel organic molecules with potential applications in medicinal chemistry and material science (Li et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
6,6-difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2.ClH/c9-8(10)2-4-11-3-1-7(8)5(14)12-6(15)13-7;/h11H,1-4H2,(H2,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJNQHLOUTYLEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC(C12C(=O)NC(=O)N2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
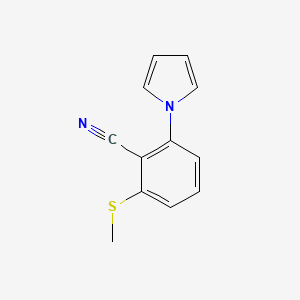
![N-[(furan-2-yl)methyl]-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide](/img/structure/B2967813.png)
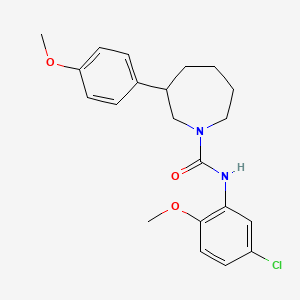
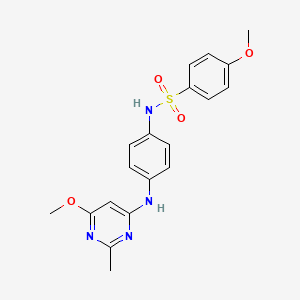
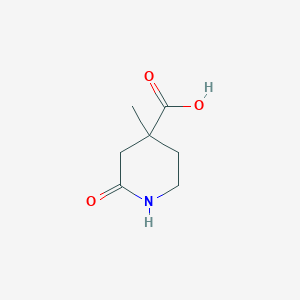
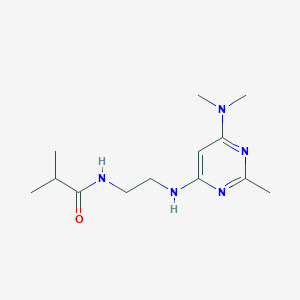
![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2967826.png)
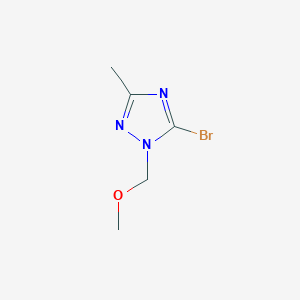
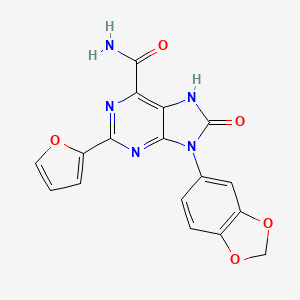

![1-[(furan-2-yl)methyl]-4-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2967830.png)
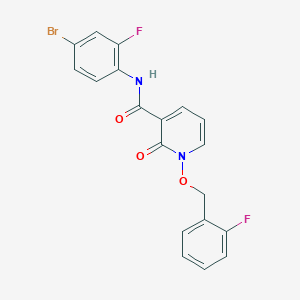
![2-phenoxy-1-(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)propan-1-one](/img/structure/B2967833.png)
